molecular formula C12H13N3O3 B11553472 N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide

N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide

Cat. No.: B11553472
M. Wt: 247.25 g/mol
InChI Key: KRVPCWQFLRNSLB-MDWZMJQESA-N
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Description

N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is notable for its unique structure, which includes a cyclopropyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 1-cyclopropylethylidene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

    Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biology: It can be used as a probe to study the interactions between proteins and small molecules.

    Industry: It can be used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone group can also form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N’-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide: Similar in structure but with different substituents on the benzene ring.

    N’-[(1E)-1-cyclopropylethylidene]-4-nitrobenzohydrazide: Similar in structure but with the nitro group in a different position on the benzene ring.

    N’-[(1E)-1-cyclopropylethylidene]-3-methylbenzohydrazide: Similar in structure but with a methyl group instead of a nitro group on the benzene ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the differences in their substituents.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-[(E)-1-cyclopropylethylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C12H13N3O3/c1-8(9-5-6-9)13-14-12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9H,5-6H2,1H3,(H,14,16)/b13-8+

InChI Key

KRVPCWQFLRNSLB-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2CC2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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